REACTION_CXSMILES
|
C(=O)=O.CS(C)=O.C(Cl)(=O)C(Cl)=O.[C:14]([O:18][C:19](=[O:30])[N:20]([C@H:22]1[CH2:27][CH2:26][C@H:25]([CH2:28][OH:29])[CH2:24][CH2:23]1)[CH3:21])([CH3:17])([CH3:16])[CH3:15].CCN(CC)CC>C(Cl)Cl>[C:14]([O:18][C:19](=[O:30])[N:20]([CH:22]1[CH2:23][CH2:24][CH:25]([CH:28]=[O:29])[CH2:26][CH2:27]1)[CH3:21])([CH3:15])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
8.94 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5.95 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)[C@@H]1CC[C@H](CC1)CO)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
43.8 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to attain RT
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between Et2O/1N HCl and water
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C1CCC(CC1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |